N-(tert-butyl)decahydroisoquinoline-3-carboxamide is a structural fragment that has garnered attention due to its presence in various medicinally important compounds, particularly HIV protease inhibitors. The interest in this compound and its derivatives stems from their potential applications in medicinal chemistry, where they can serve as key intermediates or active pharmaceutical ingredients. The synthesis and functionalization of this compound have been explored through various chemical reactions, highlighting its versatility and importance in drug development2.
N-(tert-butyl)decahydroisoquinoline-3-carboxamide is a complex organic compound characterized by the molecular formula . This compound is classified within the isoquinoline family, known for its diverse applications in medicinal chemistry, particularly as an intermediate in the synthesis of antiviral drugs. It plays a crucial role in the development of human immunodeficiency virus protease inhibitors, such as nelfinavir and saquinavir, which are vital in the treatment of HIV infections .
The synthesis of N-(tert-butyl)decahydroisoquinoline-3-carboxamide typically involves several key steps:
In industrial settings, optimized conditions are employed to ensure high yields and purity, often exceeding 95%. These processes are designed to be scalable for large-scale production while maintaining safety and efficiency.
N-(tert-butyl)decahydroisoquinoline-3-carboxamide features a decahydroisoquinoline skeleton with a tert-butyl group attached to the nitrogen atom and a carboxamide functional group at the 3-position.
Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry are employed to confirm its structure and purity during synthesis.
N-(tert-butyl)decahydroisoquinoline-3-carboxamide is involved in several types of chemical reactions:
These reactions are crucial for modifying the compound's structure for various applications in pharmaceutical chemistry .
N-(tert-butyl)decahydroisoquinoline-3-carboxamide acts primarily as an intermediate in synthesizing HIV protease inhibitors. Its mechanism involves inhibiting the HIV protease enzyme, essential for viral replication. By blocking this enzyme, these inhibitors disrupt the HIV life cycle, preventing the virus from multiplying effectively .
The specific interactions at a molecular level involve binding to the active site of the protease enzyme, which is critical for its function.
N-(tert-butyl)decahydroisoquinoline-3-carboxamide has several scientific applications:
N-(tert-Butyl)decahydroisoquinoline-3-carboxamide is a stereochemically complex carboxamide derivative with the molecular formula C₁₄H₂₆N₂O and a molecular weight of 238.37 g/mol [3] [6]. Its systematic name reflects the saturated isoquinoline backbone substituted at the 3-position by a tert-butylcarboxamide group. The compound exhibits significant stereochemical complexity, commonly specified as [3S-(3α,4aβ,8aβ)] in its enantiopure form, which is critical for its pharmaceutical applications [6]. Key identifiers include CAS numbers 136465-81-1 and 168899-60-3, the latter associated with the stereospecific variant, along with PubChem CID 3667935 and ChemSpider ID 2900940 [1] [3] [5].
Table 1: Nomenclature and Identifiers
Category | Identifier |
---|---|
IUPAC Name | [3S-(3α,4aβ,8aβ)]-N-(tert-Butyl)decahydro-3-isoquinolinecarboxamide |
Synonyms | (S)-N-tert-Butyldecahydroisoquinoline-3-carboxamide; BI-3802 negative control |
CAS Registry | 136465-81-1 (unspecified stereo); 168899-60-3 (stereospecific) |
Molecular Formula | C₁₄H₂₆N₂O |
PubChem CID | 3667935 |
ChemSpider ID | 2900940 |
Physicochemically, the compound is a solid with a melting point of 112–115°C and specific optical rotation [α]²²/D = −71° (c = 1 in methanol) [6]. Computational analyses predict moderate lipophilicity (average Log Po/w = 2.18) and solubility (~0.3 mg/mL in water), aligning with drug-like properties [3]. Its stability requires storage in dry, dark, and ventilated conditions [2].
Table 2: Physicochemical and Computational Properties
Property | Value | Method/Reference |
---|---|---|
Melting Point | 112–115°C | Experimental [6] |
Optical Rotation | [α]²²/D = −71° (c = 1, MeOH) | Experimental [6] |
Lipophilicity (Log Po/w) | 2.18 (consensus) | Computational [3] |
Water Solubility | 0.264–0.441 mg/mL | ESOL/Ali [3] |
Topological Polar Surface Area | 41.13 Ų | Computational [3] |
Hydrogen Bond Acceptors | 2 | PubChem [1] |
The synthesis of N-(tert-butyl)decahydroisoquinoline-3-carboxamide emerged from late 20th-century efforts to develop stereoselective intermediates for HIV protease inhibitors. Patent EP0902781A4 (filed 1996) details one of the earliest scalable routes, utilizing rhodium-catalyzed hydrogenation of a tetrahydroisoquinoline precursor to achieve the decahydro scaffold with high stereocontrol [8]. This method addressed challenges in accessing enantiopure cis-perhydroisoquinolines, which were structurally validated via nuclear magnetic resonance (NMR) and chiral high-performance liquid chromatography (HPLC) [8]. The compound’s designation as a negative control (BI-3802) in Boehringer Ingelheim’s open innovation portal further highlights its role in modern drug discovery, particularly in studying protein degradation mechanisms [3]. Its historical significance lies in demonstrating the feasibility of complex heterocyclic hydrogenations for pharmaceutical manufacturing, paving the way for analogs used in antiviral therapies.
This carboxamide serves as a privileged chiral building block in synthesizing high-value pharmaceuticals. Its rigid decahydroisoquinoline core provides stereochemical stability for constructing biologically active molecules, most notably as a fragment in HIV-1 protease inhibitors undergoing clinical trials during the early 2000s [6]. The tert-butylamide group enhances lipophilicity and directs molecular conformation via intramolecular hydrogen bonding, optimizing target binding [3]. Commercial suppliers like Dayang Chem and Sigma-Aldrich offer the compound at kilogram scale (purity: 95–98%), with applications spanning custom synthesis for antiviral and anticancer research [2] [4] [6]. Synthetic protocols emphasize:
Table 3: Key Commercial and Synthetic Attributes
Attribute | Detail |
---|---|
Primary Application | Intermediate for HIV protease inhibitors; fragment in drug discovery |
Synthetic Scale | Up to 100 metric tons/month [2] |
Suppliers | Dayang Chem (China), Sigma-Aldrich, Ambeed, Shanghai ZZBIO |
Purity Specifications | 95% (research grade); 98% (industrial scale) [2] [4] |
Key Synthetic Route | Rh-catalyzed hydrogenation → Carboxylic acid activation → Amide coupling |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7